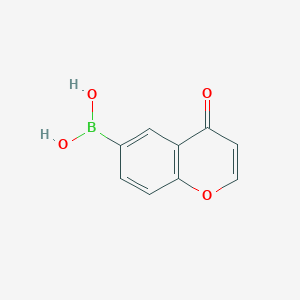
4-Oxo-4h-chromen-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative with a chromenone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-4H-chromen-6-yl)boronic acid typically involves the reaction of chromenone derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of (4-oxo-4H-chromen-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (4-oxo-4H-chromen-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various arylated or heteroarylated derivatives .
Wissenschaftliche Forschungsanwendungen
(4-oxo-4H-chromen-6-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to potential therapeutic effects . The compound’s boronic acid group is particularly reactive, allowing it to form stable complexes with diols and other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- (4-oxo-4H-chromen-2-yl)boronic acid
- (4-oxo-4H-chromen-8-yl)boronic acid
- (4-oxo-4H-chromen-3-yl)boronic acid
Comparison: (4-oxo-4H-chromen-6-yl)boronic acid is unique due to its specific substitution pattern on the chromenone ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C9H7BO4 |
|---|---|
Molekulargewicht |
189.96 g/mol |
IUPAC-Name |
(4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,12-13H |
InChI-Schlüssel |
KUCZHVCIUSVISL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OC=CC2=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
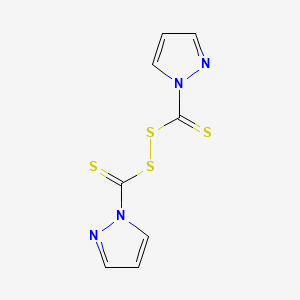

![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
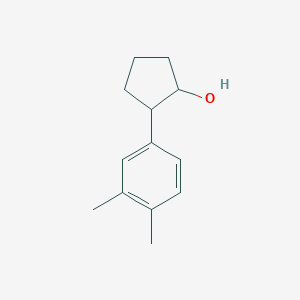
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
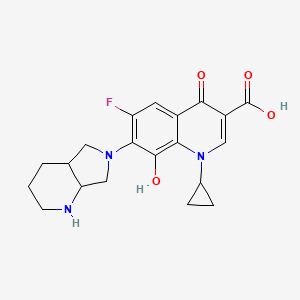


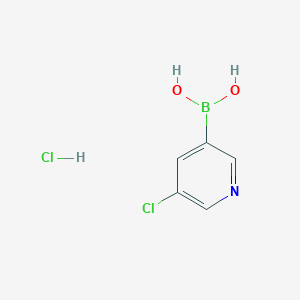
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
